molecular formula C20H22N6O B11176181 7-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11176181
M. Wt: 362.4 g/mol
InChI Key: SGBZQLVVXFTECX-UHFFFAOYSA-N
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Description

7-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo-pyrido-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, pyridines, and triazines. The key steps in the synthesis may involve:

    Condensation Reactions: Combining pyrazole and pyridine derivatives under acidic or basic conditions.

    Cyclization: Formation of the triazine ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.

    Substitution Reactions: Introduction of the dimethylamino propyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. They can be studied for their interactions with biological targets such as enzymes and receptors.

Medicine

Medicinal chemistry explores the potential of this compound as a therapeutic agent. Its derivatives may possess pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Iminobis(N,N-dimethylpropylamine): A related compound used as a chemical intermediate and catalyst.

    Dimethylaminopropylamine: Another similar compound used in the preparation of surfactants and personal care products.

Uniqueness

7-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its complex structure, which combines multiple heterocyclic rings. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

11-[3-(dimethylamino)propyl]-4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H22N6O/c1-14-17(15-8-5-4-6-9-15)19-22-21-18-16(26(19)23-14)10-13-25(20(18)27)12-7-11-24(2)3/h4-6,8-10,13H,7,11-12H2,1-3H3

InChI Key

SGBZQLVVXFTECX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)CCCN(C)C)N=NC2=C1C4=CC=CC=C4

Origin of Product

United States

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